molecular formula C23H20N4O5 B2770472 2-(3,6-dinitro-9H-carbazol-9-yl)-N-mesitylacetamide CAS No. 326013-05-2

2-(3,6-dinitro-9H-carbazol-9-yl)-N-mesitylacetamide

Cat. No. B2770472
CAS RN: 326013-05-2
M. Wt: 432.436
InChI Key: SWWSQEMDAPFOIQ-UHFFFAOYSA-N
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Description

The compound “2-(3,6-Dinitro-9H-carbazol-9-yl)-N,N-diethylethanaminium” is similar to the one you’re asking about . It has a molecular formula of C18H21N4O4 . Another related compound, “2-(3,6-dinitro-9H-carbazol-9-yl)-1-phenylethan-1-one”, contains 44 bonds in total, including 31 non-H bonds, 26 multiple bonds, 5 rotatable bonds, 5 double bonds, 21 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ketone (aromatic), 2 nitro groups (aromatic), and 1 Pyrrole .


Molecular Structure Analysis

The molecular structure of “2-(3,6-dinitro-9H-carbazol-9-yl)-1-phenylethan-1-one” includes 1 ketone (aromatic), 2 nitro groups (aromatic), and 1 Pyrrole .


Physical And Chemical Properties Analysis

The related compound “2-(3,6-dinitro-9H-carbazol-9-yl)-N,N-diethylethan-1-amine” has a molecular weight of 356.38 .

Scientific Research Applications

Antimicrobial Activity and Cytotoxicity

Carbazole derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds exhibit notable antimicrobial properties against various bacteria and fungi, and their cytotoxic effects have been assessed using assays like MTT, suggesting their potential use in medical and pharmaceutical research (Kaplancıklı et al., 2012).

Material Science and Supramolecular Chemistry

The synthesis of 9H-carbazole-3,6-dicarbonitrile and subsequent hydrolysis to 9H-carbazole-3,6-dicarboxylic acid have highlighted the versatility of carbazole derivatives as organic building blocks. These compounds offer potential applications in material science, medicinal chemistry, and supramolecular chemistry, demonstrating the broad utility of carbazole-based structures in designing new materials and molecules (Weseliński et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, which share structural motifs with carbazole derivatives, have explored their photovoltaic efficiency and ligand-protein interactions. These compounds exhibit good light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), as well as showing non-linear optical activity and interactions with biological targets like COX1, indicating their applicability in renewable energy and biomedical research (Mary et al., 2020).

Catalysis and Organic Synthesis

Carbazole derivatives have been utilized in catalytic processes, including palladium-catalyzed carbonylative synthesis of imidazopyridinyl-N,N-dialkylacetamides. Such reactions underscore the importance of carbazole structures in facilitating complex organic synthesis and developing pharmaceuticals and agrochemicals with specific biological activities (Veltri et al., 2020).

Electronic and Photophysical Properties

The synthesis and characterization of novel polyimides derived from carbazole-containing monomers reveal the significance of carbazole units in modifying the electronic and photophysical properties of materials. These findings have implications for the development of advanced materials with tailored properties for electronics, photonics, and related fields (Zhang et al., 2005).

properties

IUPAC Name

2-(3,6-dinitrocarbazol-9-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-13-8-14(2)23(15(3)9-13)24-22(28)12-25-20-6-4-16(26(29)30)10-18(20)19-11-17(27(31)32)5-7-21(19)25/h4-11H,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWSQEMDAPFOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C4=C2C=CC(=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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